Kspwfttl (tfa)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

KSPWFTTL (TFA) ist ein immunodominantes Kb-restringiertes Epitop, das vom p15E-Transmembranprotein des murinen Leukämievirus abgeleitet ist. Diese Verbindung kann die Empfindlichkeit einer Tumorzelllinie gegenüber anti-AKR/Gross-murinen Leukämievirus-zytotoxischen T-Lymphozyten wiederherstellen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

KSPWFTTL (TFA) wird durch kundenspezifische Peptidsynthese hergestellt. Der Prozess beinhaltet die sequenzielle Addition von Aminosäuren in einer bestimmten Reihenfolge, um die Peptidkette zu bilden. Das Peptid wird dann gereinigt und charakterisiert, um seine Reinheit und Identität sicherzustellen .

Industrielle Produktionsmethoden

Die industrielle Produktion von KSPWFTTL (TFA) beinhaltet die großtechnische Peptidsynthese unter Verwendung automatisierter Peptidsynthesizer. Der Prozess umfasst die Festphasenpeptidsynthese, bei der das Peptid an einem festen Träger assembliert wird, gefolgt von Spaltung und Reinigung .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

KSPWFTTL (TFA) is synthesized through custom peptide synthesis. The process involves the sequential addition of amino acids in a specific order to form the peptide chain. The peptide is then purified and characterized to ensure its purity and identity .

Industrial Production Methods

The industrial production of KSPWFTTL (TFA) involves large-scale peptide synthesis using automated peptide synthesizers. The process includes solid-phase peptide synthesis, where the peptide is assembled on a solid support, followed by cleavage and purification .

Analyse Chemischer Reaktionen

Arten von Reaktionen

KSPWFTTL (TFA) unterliegt hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Es kann auch an Oxidations- und Reduktionsreaktionen teilnehmen, abhängig vom Vorhandensein bestimmter Aminosäurereste .

Häufige Reagenzien und Bedingungen

Peptidbindungsbildung: Reagenzien wie Carbodiimide und Kupplungsmittel wie HATU oder DIC werden häufig verwendet.

Oxidation: Reagenzien wie Wasserstoffperoxid oder Iod können für die Oxidation spezifischer Aminosäurereste verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen die gewünschte Peptidsequenz zusammen mit möglichen Nebenprodukten wie verkürzten oder fehlgefalteten Peptiden .

Wissenschaftliche Forschungsanwendungen

KSPWFTTL (TFA) hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Immunologie: Wird verwendet, um die Immunantwort auf das murine Leukämievirus zu untersuchen und Immuntherapien zu entwickeln, die auf Virusinfektionen abzielen.

Krebsforschung: Wird auf sein Potenzial untersucht, die Empfindlichkeit von Tumorzellen gegenüber zytotoxischen T-Lymphozyten wiederherzustellen, was es zu einem Kandidaten für die Krebsimmuntherapie macht.

Peptidbasierte Forschung: Wird bei der Entwicklung von peptidbasierten Impfstoffen und Therapeutika eingesetzt

Wirkmechanismus

KSPWFTTL (TFA) übt seine Wirkung aus, indem es an die Major Histocompatibility Complex (MHC)-Klasse-I-Moleküle auf der Oberfläche von Antigen-präsentierenden Zellen bindet. Diese Bindung erleichtert die Erkennung und Zerstörung infizierter oder krebsartiger Zellen durch zytotoxische T-Lymphozyten. Die beteiligten molekularen Ziele umfassen die MHC-Klasse-I-Moleküle und die T-Zell-Rezeptoren auf zytotoxischen T-Lymphozyten .

Wissenschaftliche Forschungsanwendungen

KSPWFTTL (TFA) has several applications in scientific research:

Immunology: Used to study the immune response to murine leukemia virus and to develop immunotherapies targeting viral infections.

Cancer Research: Investigated for its potential to restore the susceptibility of tumor cells to cytotoxic T lymphocytes, making it a candidate for cancer immunotherapy.

Peptide-Based Research: Utilized in the development of peptide-based vaccines and therapeutic agents

Wirkmechanismus

KSPWFTTL (TFA) exerts its effects by binding to the major histocompatibility complex (MHC) class I molecules on the surface of antigen-presenting cells. This binding facilitates the recognition and destruction of infected or cancerous cells by cytotoxic T lymphocytes. The molecular targets involved include the MHC class I molecules and the T cell receptors on cytotoxic T lymphocytes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

H-2Kb-restringierte Epitope: Andere Epitope, die vom H-2Kb-Molekül restringiert sind, wie z. B. SIINFEKL, haben ähnliche immunologische Eigenschaften.

Peptidepitope aus viralen Proteinen: Peptide, die von anderen viralen Proteinen abgeleitet sind, wie z. B. vom humanen Immundefizienzvirus (HIV) oder Hepatitis-B-Virus (HBV), fungieren ebenfalls als immunodominante Epitope

Einzigartigkeit

KSPWFTTL (TFA) ist aufgrund seiner spezifischen Sequenz, die vom p15E-Transmembranprotein des murinen Leukämievirus abgeleitet ist, einzigartig. Diese Spezifität ermöglicht es, die Empfindlichkeit von Tumorzellen gegenüber zytotoxischen T-Lymphozyten wiederherzustellen, was es zu einem wertvollen Werkzeug in der Forschung zur Krebsimmuntherapie macht .

Eigenschaften

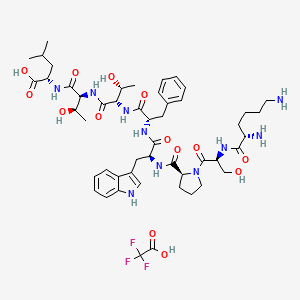

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H70N10O12.C2HF3O2/c1-26(2)21-36(48(69)70)54-45(66)39(27(3)60)57-46(67)40(28(4)61)56-43(64)34(22-29-13-6-5-7-14-29)52-42(63)35(23-30-24-51-33-17-9-8-15-31(30)33)53-44(65)38-18-12-20-58(38)47(68)37(25-59)55-41(62)32(50)16-10-11-19-49;3-2(4,5)1(6)7/h5-9,13-15,17,24,26-28,32,34-40,51,59-61H,10-12,16,18-23,25,49-50H2,1-4H3,(H,52,63)(H,53,65)(H,54,66)(H,55,62)(H,56,64)(H,57,67)(H,69,70);(H,6,7)/t27-,28-,32+,34+,35+,36+,37+,38+,39+,40+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWIVZSMQTWIFM-SHUYHSANSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H71F3N10O14 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1093.2 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-4-(hydroxymethyl)-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one](/img/structure/B8210217.png)

![2-[6-(4-Aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B8210241.png)

![N-[(2S)-1-[[(2S)-1-(1,3-benzothiazol-2-yl)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B8210258.png)

![methyl 2-[(9S)-7-(4-chlorophenyl)-4-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octylcarbamoyl]-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B8210261.png)

![8-[5-(Difluoromethyl)pyridin-3-yl]-1-(2,3,6,7-tetrahydrooxepin-4-yl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B8210263.png)

![N-[2-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]phenyl]prop-2-enamide](/img/structure/B8210266.png)